2-(2,5-dioxopyrrolidin-1-yl)-N-(4-{2-[2-(2,5-dioxopyrrolidin-1-yl)acetamido]-1,3-thiazol-4-yl}-1,3-thiazol-2-yl)acetamide
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Overview
Description
2-(2,5-dioxopyrrolidin-1-yl)-N-(4-{2-[2-(2,5-dioxopyrrolidin-1-yl)acetamido]-1,3-thiazol-4-yl}-1,3-thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C18H16N6O6S2 and its molecular weight is 476.48. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Compounds in Drug Development
Anticancer and Antimicrobial Applications
Research on heterocyclic compounds also extends to anticancer and antimicrobial applications. The synthesis and assessment of innovative heterocycles incorporating a thiadiazole moiety against various pathogens, including the cotton leafworm, suggest potential for agricultural applications (Fadda et al., 2017). Similarly, compounds with structural similarities to the molecule may demonstrate anticancer properties, as seen in the study by Ostapiuk, Matiychuk, and Obushak (2015), where certain derivatives exhibited selectivity towards melanoma and breast cancer (Ostapiuk et al., 2015).
Antioxidant and Anti-inflammatory Properties
The antioxidant and anti-inflammatory properties of novel 2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides, as discussed by Koppireddi et al. (2013), highlight the potential of thiazolidinone derivatives in managing oxidative stress and inflammation (Koppireddi et al., 2013). This suggests that the compound , by virtue of its structural features, could also be explored for similar biological activities.
Mechanism of Action
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and ionic interactions .
Pharmacokinetics
A structurally similar compound, n-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (as-1), has been shown to have good permeability, excellent metabolic stability on human liver microsomes (hlms), no significant influence on cyp3a4/cyp2d6 activity, and moderate inhibition of cyp2c9 .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. Specific information on how environmental factors influence the action of n,n’-([4,4’-bithiazole]-2,2’-diyl)bis(2-(2,5-dioxopyrrolidin-1-yl)acetamide) is currently unavailable .
Properties
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-[4-[2-[[2-(2,5-dioxopyrrolidin-1-yl)acetyl]amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O6S2/c25-11(5-23-13(27)1-2-14(23)28)21-17-19-9(7-31-17)10-8-32-18(20-10)22-12(26)6-24-15(29)3-4-16(24)30/h7-8H,1-6H2,(H,19,21,25)(H,20,22,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJWZRCNNWWXOGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)NC2=NC(=CS2)C3=CSC(=N3)NC(=O)CN4C(=O)CCC4=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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